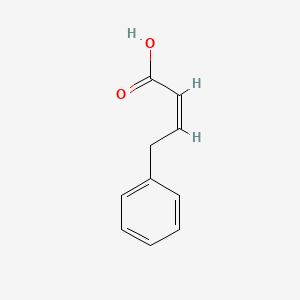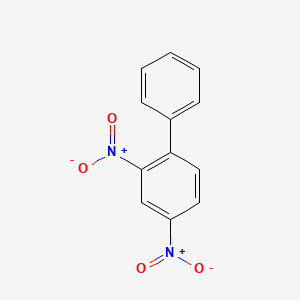
2,4-Dinitrobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitrobiphenyl: is an organic compound with the molecular formula C12H8N2O4. It is a derivative of biphenyl, where two nitro groups are substituted at the 2 and 4 positions of one of the phenyl rings. This compound is known for its yellow crystalline appearance and is used in various chemical research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Ullmann Reaction: One of the common methods to synthesize 2,4-Dinitrobiphenyl involves the Ullmann reaction. This process includes heating o-chloronitrobenzene with copper bronze at high temperatures (215-225°C) in the presence of dry sand.
Nitration: Another method involves the nitration of biphenyl using a nitrating agent such as nitric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: 2,4-Dinitrobiphenyl can undergo reduction reactions to form corresponding amines.
Substitution: The nitro groups in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C), hydrogen gas, iron powder.
Substitution: Sodium methoxide, potassium hydroxide, acetonitrile.
Major Products:
Reduction: 2,4-Diaminobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2,4-Dinitrobiphenyl is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of dyes, pigments, and other fine chemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also investigated for its potential use in drug development and as a biochemical probe .
Industry: Industrially, this compound is used in the manufacture of polymers, resins, and other advanced materials. Its unique chemical properties make it valuable in the production of high-performance materials .
Mécanisme D'action
The mechanism of action of 2,4-Dinitrobiphenyl involves its interaction with various molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting metabolic pathways and enzyme activities .
Comparaison Avec Des Composés Similaires
2,2’-Dinitrobiphenyl: Similar in structure but with nitro groups at the 2 and 2’ positions.
4,4’-Dinitrobiphenyl: Nitro groups at the 4 and 4’ positions.
2,4,6-Trinitrobiphenyl: An additional nitro group at the 6 position.
Uniqueness: 2,4-Dinitrobiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications and research studies .
Propriétés
Numéro CAS |
2486-04-6 |
|---|---|
Formule moléculaire |
C12H8N2O4 |
Poids moléculaire |
244.20 g/mol |
Nom IUPAC |
2,4-dinitro-1-phenylbenzene |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)10-6-7-11(12(8-10)14(17)18)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
DBTRHJMMJLOORC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


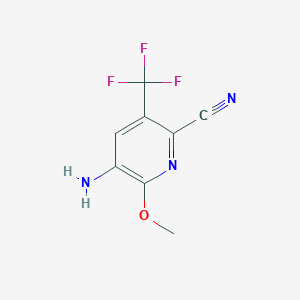
![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![4-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-[hydroxy(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B13937524.png)



![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)
![Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate](/img/structure/B13937546.png)
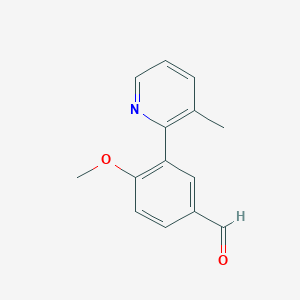
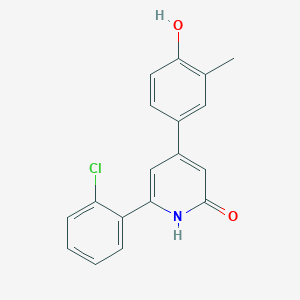
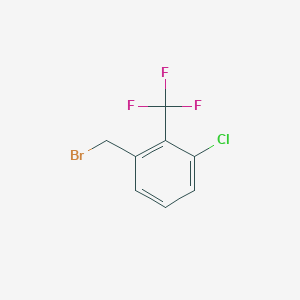
![4-Chloro-3-[(2,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13937580.png)
